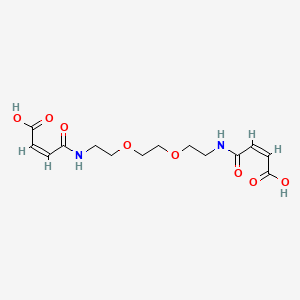

1,8-(Bismaleamic Acid)triethyleneglycol

Description

Contextualization of Bismaleamic Acids within Polymer and Organic Chemistry

Bismaleamic acids are the precursors to bismaleimides, a significant class of thermosetting polymers known for their high thermal stability, excellent mechanical properties, and resistance to chemical degradation. The synthesis of a bismaleamic acid is typically the initial step in the formation of a bismaleimide (B1667444), achieved through the reaction of a diamine with maleic anhydride (B1165640). polysciences.com In the case of 1,8-(Bismaleamic Acid)triethyleneglycol, the diamine precursor would be 1,8-diaminotriethyleneglycol.

These amic acid intermediates are themselves valuable in materials science. They can be used to form poly(bismaleamic acid)s, which are often more soluble and processable than their imidized counterparts. The carboxylic acid and amide functionalities within the bismaleamic acid structure offer sites for further chemical modification, hydrogen bonding, and metal ion chelation, making them versatile building blocks in supramolecular chemistry and for the development of functional materials.

Significance of Triethylene Glycol Derived Compounds in Molecular Design

Triethylene glycol (TEG) is a linear polyether diol that is well-known for its hydrophilicity, flexibility, and biocompatibility. uchicago.eduresearchgate.net The incorporation of a TEG segment into a molecule can impart several desirable properties:

Flexibility: The ether linkages in the TEG chain allow for a high degree of conformational freedom, which can be advantageous in the design of flexible polymers and materials.

Solubility: The hydrophilic nature of the TEG unit can enhance the solubility of the compound in polar solvents, including water. This is a crucial property for applications in biological systems and for solution-based processing of materials.

Biocompatibility: Polyethylene glycol (PEG) and its shorter oligomers like TEG are generally considered biocompatible and are widely used in biomedical applications to reduce non-specific protein adsorption and improve the pharmacokinetic profiles of drugs. nih.gov

Spacer Arm: The TEG segment can act as a flexible spacer to distance functional groups from each other, which can be important in the design of complex molecular architectures, such as in drug-delivery systems or in the synthesis of star polymers.

The combination of the reactive maleamic acid end-groups with the flexible and hydrophilic TEG core in this compound makes it a promising candidate for the development of novel hydrogels, coatings, and adhesives.

Fundamental Research Questions Pertaining to this compound

The unique structure of this compound gives rise to several fundamental research questions that could drive future investigations:

Synthesis and Optimization: What are the optimal reaction conditions (solvent, temperature, catalysts) for the high-yield synthesis of this compound from triethylene glycol diamine and maleic anhydride?

Polymerization Behavior: How does the flexibility of the triethylene glycol linker influence the kinetics of polymerization and the final properties of the resulting poly(bismaleamic acid) or poly(bismaleimide)? Can this compound be used in co-polymerizations to tailor the properties of other polymers?

Material Properties: What are the thermal, mechanical, and swelling properties of polymers derived from this compound? How does the hydrophilic TEG segment affect the water uptake and biocompatibility of these materials?

Biodegradability: Given the presence of ester-like linkages that can be formed during polymerization and the ether backbone, could polymers based on this monomer exhibit controlled biodegradability for applications in tissue engineering or drug delivery?

Chelation and Functionalization: Can the carboxylic acid groups of the bismaleamic acid moieties be used for metal ion chelation or for covalent attachment of bioactive molecules?

Overview of Scholarly Contributions and Research Trajectories

While specific scholarly articles focusing exclusively on this compound are scarce, the broader fields of bismaleimide and triethylene glycol chemistry are rich with research. The general trajectory of research in bismaleimide chemistry has been to improve the processability and toughness of these high-performance polymers by incorporating flexible linkers, such as polyethers, between the reactive maleimide (B117702) rings. The synthesis of bismaleimides containing ether linkages has been a subject of study for decades, with a focus on creating materials with improved solubility and lower melting points for easier processing. polysciences.com

Research into triethylene glycol derivatives is vast and spans from their use as plasticizers and in air sanitation to advanced applications in biomedicine. uchicago.edu For instance, TEG-containing block copolymers are being explored for temperature-responsive drug release systems. nih.gov Furthermore, TEG segments are incorporated into molecules for a variety of purposes, including as linkers in surfactants and as components in the synthesis of complex molecular architectures.

The logical intersection of these research areas points towards the potential of this compound as a valuable monomer for creating novel functional polymers. Future research will likely focus on its synthesis, characterization, and polymerization to explore its utility in areas such as flexible electronics, biomedical hydrogels, and advanced coatings.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 125008-83-5 cymitquimica.com |

| Molecular Formula | C₁₄H₂₀N₂O₈ cymitquimica.com |

| Molecular Weight | 344.3172 g/mol cymitquimica.com |

| Physical Form | Solid cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-[2-[2-[2-[[(Z)-3-carboxyprop-2-enoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O8/c17-11(1-3-13(19)20)15-5-7-23-9-10-24-8-6-16-12(18)2-4-14(21)22/h1-4H,5-10H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b3-1-,4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQYEDJAHPPVIF-CCAGOZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(NC(=O)/C=C\C(=O)O)COCCOCCNC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Precursors

Amidation Reaction of Maleic Anhydride (B1165640) with Triethylene Glycol Diamine for 1,8-(Bismaleamic Acid)triethyleneglycol Synthesis

The synthesis of this compound is achieved by the nucleophilic addition of the primary amine groups of triethylene glycol diamine to the carbonyl carbons of maleic anhydride. This reaction leads to the opening of the anhydride ring to form the corresponding bismaleamic acid.

A general procedure involves dissolving the diamine in a suitable solvent and adding a solution of maleic anhydride. tandfonline.com The reaction is typically stirred for a specific duration at a controlled temperature to ensure the complete formation of the bismaleamic acid intermediate. tandfonline.comtandfonline.com

Stoichiometric control is paramount in the synthesis of bismaleamic acids to ensure high yields and minimize the formation of side products. The reaction generally employs a 2:1 molar ratio of maleic anhydride to the diamine. tandfonline.comtandfonline.comrevmaterialeplastice.ro This ensures that both primary amine groups of the triethylene glycol diamine react with a molecule of maleic anhydride.

Optimization of the reaction often involves adjusting the concentration of reactants and the order of addition. For instance, adding the maleic anhydride solution dropwise to the diamine solution can help to control the reaction exotherm and prevent the formation of undesired byproducts. The reaction progress can be monitored by techniques such as titration to determine the acid value, which corresponds to the formation of the carboxylic acid groups in the bismaleamic acid. semanticscholar.org

Table 1: Stoichiometric Ratios in Bismaleamic Acid Synthesis

| Reactant | Stoichiometric Ratio (molar) | Reference |

|---|---|---|

| Maleic Anhydride | 2 | tandfonline.com, tandfonline.com |

The choice of solvent plays a crucial role in the synthesis of this compound, influencing reaction rates, yields, and the purity of the final product. A variety of solvents have been explored for the synthesis of bismaleamic acids, with the selection depending on the solubility of the reactants and the desired reaction conditions.

Commonly used solvents include acetone, N,N-dimethylformamide (DMF), and acetic acid. tandfonline.commdpi.commetu.edu.tr Acetone is frequently used as it readily dissolves both the diamine and maleic anhydride, facilitating a homogeneous reaction mixture. tandfonline.comtandfonline.com Acetic acid has also been reported as a suitable solvent for the di-N-acylation of diamines with maleic anhydride. mdpi.com The solvent can influence whether the reaction stops at the amic acid stage or proceeds to form the imide, with protic solvents sometimes promoting cyclization, especially at higher temperatures. fsu.edu The reaction of maleic anhydride with lipids has been explored even without the need for solvents. rsc.org

Table 2: Solvents Used in Bismaleamic Acid Synthesis

| Solvent | Rationale for Use | Reference |

|---|---|---|

| Acetone | Good solubility for reactants, facilitates homogeneous reaction. | tandfonline.com, tandfonline.com |

| Acetic Acid | Effective for di-N-acylation of diamines. | mdpi.com |

Temperature is a critical parameter that significantly influences the kinetics of the amidation reaction. The reaction to form the bismaleamic acid is typically conducted at mild temperatures, often ranging from room temperature (20–25 °C) up to around 40 °C. tandfonline.comtandfonline.com These temperatures are generally sufficient to promote the ring-opening reaction without inducing premature cyclodehydration to the bismaleimide (B1667444).

Kinetic studies on the aminolysis of maleic anhydride show that the reaction rates are dependent on the basicity of the amine and the temperature. sci-hub.box The reaction is generally carried out under atmospheric pressure, as elevated pressures are not typically required for this type of amidation. tandfonline.comtandfonline.com The reaction time is another important factor, with typical durations ranging from 30 minutes to several hours to ensure complete conversion. tandfonline.comtandfonline.com

Isolation and Purification Methodologies for this compound

Following the synthesis, the isolation and purification of this compound are crucial steps to obtain a product of high purity. Various techniques can be employed, ranging from simple precipitation to more advanced chromatographic methods.

A common and straightforward method for isolating the crude bismaleamic acid is through precipitation. This is often achieved by pouring the reaction mixture into a non-solvent, such as cold water. tandfonline.com The bismaleamic acid, being less soluble in water, precipitates out of the solution and can be collected by filtration.

For further purification, recrystallization is a powerful technique. The choice of solvent system is critical for successful recrystallization. Common solvent mixtures for recrystallizing similar compounds include ethanol/water and acetone/water. reddit.com For acidic compounds like bismaleamic acids, aqueous solutions of organic acids such as acetic acid can also be effective for recrystallization. google.com The principle relies on dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the mother liquor.

Table 3: Common Recrystallization Solvent Systems

| Solvent System | Applicability | Reference |

|---|---|---|

| Ethanol/Water | General purpose for polar organic compounds. | reddit.com |

| Acetone/Water | General purpose for polar organic compounds. | reddit.com |

For achieving very high levels of purity, chromatographic techniques are employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the purification of small molecules, including amic acids and related compounds. bachem.com

In a typical RP-HPLC setup for the purification of polar compounds, a C18-modified silica (B1680970) stationary phase is used. The mobile phase often consists of a gradient of acetonitrile (B52724) and water, frequently with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. bachem.com The fractions containing the pure this compound are collected, and the solvent is subsequently removed, often by lyophilization, to yield the final, highly purified product.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules. For 1,8-(Bismaleamic Acid)triethyleneglycol, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for confirming the covalent framework of the molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR spectroscopy provides information on the number of different types of protons and their relative arrangements in a molecule. In this compound, distinct signals are expected for the protons of the maleamic acid moieties and the triethylene glycol chain.

The olefinic protons (–CH=CH–) of the maleamic acid units are anticipated to appear as doublets in the downfield region of the spectrum, typically between 6.0 and 7.5 ppm, due to the deshielding effect of the adjacent carbonyl groups and the double bond. The coupling constant (J-value) between these two protons would confirm their cis or trans relationship, which is a critical detail of the molecular geometry.

The protons of the triethylene glycol linker (–O–CH₂–CH₂–O–) would present as a series of multiplets in the range of 3.5 to 4.5 ppm. The protons on the carbons directly attached to the nitrogen atoms of the amide groups are expected to be shifted further downfield compared to the other ether-linked methylene (B1212753) groups due to the electron-withdrawing nature of the amide.

The amide protons (–NH–) themselves would likely appear as broad singlets or triplets (depending on coupling with adjacent methylene protons) in a downfield region, potentially between 7.5 and 9.0 ppm. google.com The exact chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. The carboxylic acid protons (–COOH) are highly deshielded and typically appear as a very broad singlet far downfield, often above 10 ppm, and can be confirmed by their exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (–COOH) | > 10.0 | Broad Singlet |

| Amide (–NH–) | 7.5 - 9.0 | Broad Singlet/Triplet |

| Olefinic (–CH=CH–) | 6.0 - 7.5 | Doublet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. For this compound, distinct signals are expected for the carbonyl carbons, olefinic carbons, and the carbons of the triethylene glycol chain.

The carbonyl carbons of the amide and carboxylic acid groups are the most deshielded and would appear in the 165-180 ppm region. beilstein-journals.org The olefinic carbons (–CH=CH–) are expected to resonate between 130 and 140 ppm. The carbons of the triethylene glycol chain would be found in the more shielded region of the spectrum, typically between 60 and 75 ppm, with slight variations in chemical shifts depending on their proximity to the ether oxygen atoms and the terminal amide groups. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (Amide & Carboxylic Acid) | 165 - 180 |

| Olefinic (–CH=CH–) | 130 - 140 |

Two-Dimensional NMR Techniques for Connectivity Mapping

While one-dimensional NMR provides information about the chemical environment of nuclei, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) would be used to identify spin-spin coupling between adjacent protons, for instance, to confirm the connectivity within the triethylene glycol chain and the coupling between the olefinic protons.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These experiments would definitively link the proton signals of the triethylene glycol unit to their corresponding carbon signals and confirm the connection between the glycol chain and the nitrogen atoms of the maleamic acid moieties. For example, an HMBC correlation between the amide protons and the carbonyl carbons would solidify the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. youtube.comyoutube.com The IR spectrum of this compound would show characteristic absorption bands for its amide, carboxylic acid, and olefinic functionalities. libretexts.orglibretexts.org

Analysis of Amide Carbonyl and Carboxyl Vibrational Modes

The carbonyl (C=O) stretching vibrations are typically strong and sharp, making them easily identifiable in an IR spectrum. In this compound, two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch usually appears in the range of 1700-1725 cm⁻¹. The amide C=O stretch (Amide I band) is typically found at a slightly lower wavenumber, around 1640-1680 cm⁻¹. libretexts.org

The N-H stretching vibration of the secondary amide group would appear as a single, sharp to moderately broad peak in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the carboxylic acid is a very prominent and characteristically broad band that spans a wide range, typically from 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching region. This broadness is a result of strong hydrogen bonding.

Olefinic Double Bond Characteristic Frequencies

The carbon-carbon double bond (C=C) of the maleamic acid units will give rise to a stretching vibration in the region of 1620-1680 cm⁻¹. libretexts.org The intensity of this absorption can be variable. The C-H stretching vibrations of the protons attached to the double bond (=C-H) are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. libretexts.org Additionally, the out-of-plane C-H bending vibrations can provide information about the substitution pattern of the alkene.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| C=O Stretch | 1700 - 1725 | Strong | |

| Amide | N-H Stretch | 3300 - 3500 | Moderate |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong | |

| Alkene | =C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch | 1620 - 1680 | Variable | |

| Alkane/Ether | C-H Stretch | 2850 - 2960 | Strong |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for gaining insights into its structural features through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 344.32 g/mol , corresponding to the molecular formula C14H20N2O8. cymitquimica.com

In a typical mass spectrometry experiment, the molecule is first ionized, often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The resulting molecular ion [M+H]+ or [M-H]- is then detected, confirming the molecular weight.

The fragmentation of this compound under mass spectrometric conditions can be predicted by considering the lability of its constituent functional groups, which include carboxylic acids, amides, and an ether linkage. The maleamic acid moieties are particularly significant in directing the fragmentation pathways.

Under certain conditions, such as those used in tandem mass spectrometry (MS/MS), the molecular ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides a veritable fingerprint of the molecule's structure.

Key expected fragmentation pathways for this compound include:

Cleavage of the Amide Bond: The amide linkages are susceptible to cleavage, which can result in the loss of the maleoyl group or fragments thereof.

Decarboxylation: The carboxylic acid groups can readily lose a molecule of carbon dioxide (CO2), a common fragmentation pathway for this functional group. libretexts.org

Ether Bond Scission: The triethylene glycol linker contains ether bonds that can cleave, leading to a series of characteristic neutral losses corresponding to ethylene (B1197577) glycol units (-CH2CH2O-).

Hydrolysis of the Maleamic Acid: While not a direct fragmentation in the mass spectrometer, the hydrolysis of the maleamic acid to maleic acid and the corresponding diamine can be observed, particularly if the sample is not handled under anhydrous conditions. proteomics.com.au Studies on related maleimide-peptide adducts have shown that hydrolysis of the succinimide (B58015) ring (a related structure) to the corresponding succinamic acid is a notable reaction, especially under basic conditions. proteomics.com.au

A hypothetical fragmentation pattern could involve the initial loss of water (H2O) from the carboxylic acid groups, followed by cleavage at the amide bonds or within the triethylene glycol chain. The resulting spectrum would be a complex mixture of peaks, each corresponding to a specific fragment ion. The precise fragmentation pattern can be influenced by the ionization method and the energy used for dissociation. wikipedia.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure/Formula | Predicted m/z (for [M+H]+) |

| Protonated Molecular Ion | [C14H20N2O8 + H]+ | 345.12 |

| Loss of Water | [C14H18N2O7 + H]+ | 327.11 |

| Loss of Carbon Dioxide | [C13H20N2O6 + H]+ | 301.13 |

| Cleavage of one Maleamic Acid arm | [C10H15N2O6 + H]+ | 263.09 |

| Triethylene glycol diamine fragment | [C6H16N2O2 + H]+ | 149.12 |

Note: The m/z values are theoretical and may vary slightly in an actual experiment.

X-ray Diffraction Studies for Crystalline Structure Determination

X-ray crystallography is a powerful technique that can provide a three-dimensional model of a molecule's structure in the solid state. For a molecule like this compound, which possesses a number of rotatable bonds and hydrogen bond donors and acceptors, the crystalline structure would reveal key information about its conformation and intermolecular interactions.

Based on studies of similar molecules, such as triethylene glycol bistosylate and 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane, several structural features can be anticipated for this compound in its crystalline form tandfonline.com:

Conformation of the Triethylene Glycol Chain: The flexible triethylene glycol linker can adopt various conformations. In the crystal structure of triethylene glycol bistosylate, a sigmoidal ("S"-shaped) conformation was observed, which was stabilized by intramolecular C-H···π interactions. tandfonline.com A similar folded conformation could be expected for this compound, potentially influenced by interactions between the two terminal maleamic acid groups.

Intermolecular Hydrogen Bonding: The carboxylic acid and amide groups are excellent hydrogen bond donors and acceptors. It is highly probable that an extensive network of intermolecular hydrogen bonds would dominate the crystal packing. These interactions would likely involve the carboxylic acid protons and carbonyl oxygens, as well as the amide N-H protons and carbonyl oxygens. This hydrogen bonding would lead to the formation of higher-order structures, such as chains, sheets, or a three-dimensional network. tandfonline.com

Planarity of the Maleamic Acid Moiety: The maleamic acid portion of the molecule is expected to be relatively planar due to the sp2 hybridization of the carbon atoms in the double bond and the carbonyl groups.

The determination of the crystal structure of this compound would require the growth of single crystals of sufficient quality, which can be a challenging process. Once obtained, the crystal would be analyzed by X-ray diffraction to yield a detailed atomic-level picture of its solid-state structure.

Reactivity Profiles and Mechanistic Investigations

Cyclodehydration to Corresponding Bismaleimide (B1667444)

The conversion of a bismaleamic acid to its corresponding bismaleimide is a cyclodehydration (or imidization) reaction, involving the elimination of two molecules of water. This process can be induced thermally or through chemical dehydrating agents. In thermal cyclization, the bismaleamic acid is heated, typically at temperatures ranging from 120–140°C, to promote the intramolecular reaction. researchgate.net Studies on analogous bismaleamic acids have shown that the percentage of conversion to the imide form increases with higher temperatures and longer reaction times. researchgate.net The progress of the reaction can be monitored by techniques such as infrared (IR) spectroscopy, which confirms the disappearance of amide groups, and by measuring the acid number of the product mixture. researchgate.net Differential scanning calorimetry (DSC) typically shows a broad endothermic peak corresponding to the imidization reaction. researchgate.net

To achieve high conversion rates under milder conditions and avoid potential side reactions associated with high temperatures, various catalytic systems are employed for the cyclodehydration of bismaleamic acids. Chemical cyclization is a common and efficient method.

A widely used system for this transformation involves a combination of a dehydrating agent, typically an acid anhydride (B1165640) like acetic anhydride, and a base catalyst, such as sodium acetate or a tertiary amine (e.g., triethylamine). researchgate.net The mechanism of chemical imidization involves the reaction of the tertiary amine with the anhydride, which is highly susceptible to nucleophilic attack. vt.edu

The role of the solvent is also crucial. Dipolar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc), are often used. They not only dissolve the reactants but can also facilitate the reaction by stabilizing intermediates and maintaining chain mobility, which is especially important when dealing with polymeric amic acids. vt.edu

Table 1: Common Catalytic and Reagent Systems for Imidization of Bismaleamic Acids This data is based on studies of analogous bismaleamic acid systems.

| Dehydrating Agent | Catalyst/Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Sodium Acetate | N/A | Room Temp. to Mild Heat | researchgate.net |

| Acetic Anhydride | Triethylamine | DMAc, DMF | Room Temperature | vt.edu |

| Trifluoroacetic Anhydride | N/A (acts as own catalyst) | Various Organic Solvents | Room Temperature | lew.ro |

| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | < 15 minutes | researchgate.net |

The cyclodehydration of a maleamic acid can lead to two possible isomeric products: the N-substituted maleimide (B117702) (the thermodynamic product) or the N-substituted isomaleimide (the kinetic product). researchgate.net The selectivity of the reaction is highly dependent on the reaction conditions, including the choice of dehydrating agent and temperature.

Isomaleimide Formation (Kinetic Control): Isomaleimides are often formed under milder conditions where the reaction is kinetically controlled. The use of powerful dehydrating agents that operate at low temperatures, such as methanesulfonyl chloride or trifluoroacetic anhydride in the presence of a base, can rapidly and selectively generate the isomaleimide in good to excellent yields. lew.roresearchgate.net Computational studies on related systems suggest that the transition state energy for the formation of the isoimide is lower than that for the maleimide, supporting its formation as the kinetic product. lew.ro

Maleimide Formation (Thermodynamic Control): The more stable maleimide is the thermodynamically favored product. Its formation is promoted by conditions that allow for equilibrium to be reached. This typically involves heating the maleamic acid, often in the presence of acetic anhydride. researchgate.netresearchgate.net At higher temperatures, any initially formed isomaleimide can rearrange to the more stable maleimide. Heating in acetic acid under reflux has been shown to convert maleamic acids exclusively to maleimides. researchgate.net

Table 2: Reaction Conditions Influencing Imide vs. Isoimide Selectivity Based on general findings for maleamic acids.

| Product | Control Type | Typical Reagents | Temperature | Key Outcome | Reference |

|---|---|---|---|---|---|

| Isomaleimide | Kinetic | Methanesulfonyl Chloride / Base | Low (e.g., <15 min @ RT) | Rapid formation of the less stable isomer | researchgate.net |

| Maleimide | Thermodynamic | Acetic Anhydride / Heat | Elevated (e.g., Reflux) | Formation of the more stable isomer | researchgate.netresearchgate.net |

Kinetic studies of the imidization of poly(amic acid)s, which contain repeating maleamic acid-like structures, reveal that the process is often complex and cannot be described by a simple kinetic expression. vt.edu The reaction rate is influenced by dynamically changing physical properties of the medium, such as viscosity, diffusion rates, and polymer chain mobility. vt.edu

Research on analogous systems has frequently shown that imidization occurs in two distinct steps:

An initial, rapid cyclization phase.

A subsequent, much slower cyclization phase. researchgate.net

The initial rapid rate is attributed to the high mobility of the amic acid groups and the plasticizing effect of the solvent present in the system. vt.edu As the reaction proceeds, the concentration of the solvent decreases, and the polymer chains become more rigid, which hinders the conformational rearrangements necessary for the remaining amic acid groups to cyclize, leading to a slower reaction rate. vt.edu Activation energies reported for the thermal imidization of various poly(amic acid)s typically range from 75 to 100 kJ/mol. researchgate.net

Computational methods, such as Density Functional Theory (DFT), have been used to investigate the reaction mechanisms of maleamic acid cyclodehydration. lew.ro These studies provide valuable insights into the transition states and intermediates involved, helping to explain the observed product selectivity.

For the cyclodehydration of N-substituted maleamic acids using acetic anhydride, DFT calculations support a two-stage mechanism:

Formation of a Mixed Anhydride: The first step is the reaction between the carboxylic acid group of the maleamic acid and acetic anhydride to form a mixed anhydride intermediate. lew.ro

Intramolecular Cyclization: The amide nitrogen or the amide oxygen of this intermediate then performs an intramolecular nucleophilic attack to form the maleimide or isomaleimide, respectively. lew.ro

Calculations of the activation energies for these steps have shown that the transition state leading to the isomaleimide (via oxygen attack) is often lower in energy than the one leading to the maleimide (via nitrogen attack). lew.ro This computational finding is consistent with experimental observations that the isomaleimide is the kinetically favored product. lew.roresearchgate.net

Reactivity of the Maleamic Acid Functionality

While typical amide bonds are exceptionally stable and require harsh conditions (e.g., prolonged heating in strong acid or base) for hydrolysis, the amide bond in a maleamic acid is significantly more labile. nih.govmasterorganicchemistry.com This heightened reactivity is due to the presence of the adjacent carboxylic acid group, which acts as an intramolecular catalyst.

The hydrolysis of maleamic acids proceeds through the formation of a cyclic maleic anhydride intermediate. nih.govresearchgate.net This mechanism involves the carboxylate group attacking the amide carbonyl, leading to the cleavage of the C-N bond and release of the amine. This process is particularly efficient in weakly acidic environments. researchgate.net Due to this inherent instability, maleamic acids have been explored as acid-sensitive linkers or protecting groups in various applications. nih.gov

The stability of the maleamic acid is therefore highly pH-dependent. At neutral or basic pH, the carboxylate is deprotonated and less electrophilic, which can slow down the hydrolysis. However, in some disubstituted maleamic acid derivatives, hydrolysis can still compete with imide formation even at neutral pH. researchgate.net

Carboxyl Group Esterification and Derivatization

The terminal carboxyl groups on 1,8-(Bismaleamic Acid)triethyleneglycol represent primary sites for chemical modification through esterification and other derivatization reactions. These transformations are crucial for altering the solubility, reactivity, and cross-linking potential of the molecule.

Standard acid-catalyzed esterification, known as Fischer esterification, can be employed by reacting the bismaleamic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. This equilibrium-driven reaction typically requires heat and removal of water to proceed to completion.

For milder conditions or for alcohols that are sensitive to strong acids, carbodiimide-mediated coupling is a preferred method. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-dimethylaminopyridine (DMAP), activate the carboxylic acid to form an O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol nucleophile to form the ester.

A third common strategy involves converting the carboxylic acids to more reactive acyl chlorides using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chlorides are highly electrophilic and react rapidly with alcohols to yield the corresponding esters. This method is particularly effective but requires careful handling due to the corrosive nature of the reagents and byproducts.

The following table summarizes these common esterification methods.

| Method | Reagents | Catalyst | Conditions | Key Features |

| Fischer Esterification | Alcohol (R-OH) | H₂SO₄ (catalytic) | Heat, water removal | Simple, cost-effective; equilibrium reaction. |

| Carbodiimide Coupling | Alcohol (R-OH), EDC or DCC | DMAP (catalytic) | Room temperature | Mild conditions, high yields; suitable for sensitive substrates. |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH), Base (e.g., Pyridine) | None for step 1 | Step 1: Gentle heat Step 2: 0°C to RT | High reactivity, versatile; generates HCl byproduct. |

Olefinic Double Bond Reactivity

The carbon-carbon double bonds within the maleamic acid moieties are electron-deficient due to the conjugation with both the amide and carboxylic acid carbonyl groups. This electronic nature makes them excellent Michael acceptors and participants in radical reactions.

While electrophilic additions to alkenes are common, the electron-poor nature of the double bond in this compound makes it less reactive towards electrophiles compared to simple alkenes. wikipedia.org Such reactions generally require strong electrophiles to proceed. wikipedia.orglibretexts.orgyoutube.com

Conversely, the double bond is highly susceptible to nucleophilic conjugate addition, commonly known as the Michael addition. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.comlibretexts.org A wide variety of soft nucleophiles, particularly thiols (aza-Michael addition) and amines (oxa-Michael addition), can add across the double bond, a process often utilized in bioconjugation and polymer chemistry. The reaction is typically base-catalyzed to generate a more potent nucleophile. wikipedia.org

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. libretexts.orgyoutube.com

| Nucleophile Type | Example | Resulting Functional Group |

| Thiol | Cysteine, Alkylthiols (R-SH) | Thioether |

| Amine | Lysine, Alkylamines (R-NH₂) | Secondary or Tertiary Amine |

| Carbanion | Malonates, Cyanoacetates | Substituted Alkane |

The double bonds of this compound can undergo radical polymerization to form cross-linked networks. kpi.uawikipedia.org This process is initiated by the generation of free radicals from an initiator molecule, which then add across the π-bond. wikipedia.orglibretexts.org

The initiation phase involves the creation of radicals, typically through the homolytic cleavage of a weak bond in an initiator molecule. chemistrysteps.comlumenlearning.commasterorganicchemistry.com This is commonly achieved by thermal decomposition or photolysis. iipseries.orgyoutube.com For example, azo compounds like azobisisobutyronitrile (AIBN) or peroxides such as benzoyl peroxide (BPO) are common thermal initiators. libretexts.org

Initiation: The initiator (I) decomposes to form primary radicals (R•). masterorganicchemistry.comyoutube.com

I → 2 R•

Propagation: The primary radical adds to the monomer (M), creating a new radical which then adds to subsequent monomers, propagating the polymer chain. chemistrysteps.comyoutube.com

R• + M → RM•

RM• + M → RM₂•

Termination of the growing polymer chains occurs when two radicals combine (combination) or through a process of hydrogen abstraction (disproportionation). wikipedia.org

Intramolecular and Intermolecular Hydrogen Bonding Networks and Their Role in Molecular Conformation and Reactivity

The molecular structure of this compound contains multiple hydrogen bond donors (amide N-H, carboxylic acid O-H) and acceptors (carbonyl oxygens, ether oxygens). This functionality allows for the formation of complex hydrogen bonding networks that significantly influence the molecule's conformation and reactivity. nih.govtandfonline.commdpi.com

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds can form between the carboxylic acid proton and the nearby amide carbonyl oxygen, or between the amide proton and an ether oxygen on the triethylene glycol linker. iucr.orgnih.gov Such interactions can lead to a more folded, compact conformation in solution. youtube.com Studies on similar maleamic acid structures have shown that strong intramolecular hydrogen bonds can enforce molecular planarity and affect reactivity, for instance by hindering the cyclization to the corresponding maleimide. iucr.org The presence of these bonds can stabilize specific conformers, which may in turn sterically shield reactive sites or pre-organize the molecule for specific reactions. nih.gov

Polymerization Chemistry and Mechanistic Exploration

1,8-(Bismaleamic Acid)triethyleneglycol as a Monomer in Polymer Synthesis

This compound is a difunctional monomer characterized by two maleamic acid groups separated by a flexible triethylene glycol spacer. The presence of both carboxylic acid and amide functionalities, along with a reactive carbon-carbon double bond in the maleate structure, allows this monomer to participate in various polymerization reactions.

For a monomer like this compound, the carboxylic acid groups can participate in step-growth polymerization. This typically occurs in reactions with complementary difunctional monomers, such as diols or diamines, in what is known as an A-A + B-B polymerization. youtube.comyoutube.com The reaction between the carboxylic acid groups of the bismaleamic acid and the hydroxyl groups of a diol would lead to the formation of a polyester, with the elimination of water as a byproduct—a process known as condensation polymerization. wikipedia.orgyoutube.com Similarly, reaction with a diamine would result in a polyamide. The kinetics of such polyesterification reactions are often acid-catalyzed, where protonation of the carboxylic acid is followed by interaction with the alcohol. wikipedia.org A key assumption in these kinetic models is the efficient removal of the condensation product, such as water. wikipedia.org

The carbon-carbon double bond within the maleate structure of this compound can undergo radical polymerization. wikipedia.org This type of polymerization proceeds via the successive addition of radical species to monomer units. The process is initiated by the formation of radicals from an initiator molecule, which then attack the π bond of the monomer's double bond. wikipedia.org This creates a new radical species, which propagates the polymer chain by reacting with subsequent monomer units. wikipedia.org

However, 1,2-disubstituted ethylenes like maleic anhydride (B1165640) and its derivatives often exhibit a low tendency for radical homopolymerization. researchgate.net The radical-induced homopolymerization of maleic anhydride, for instance, has been achieved under specific conditions such as with high concentrations of free-radical catalysts or at elevated temperatures. researchgate.net A more common and effective pathway is the radical copolymerization of maleate systems with electron-donating monomers. cmu.edu In these systems, the electron-deficient maleate monomer can form a charge-transfer complex (CTC) with an electron-rich comonomer, which then polymerizes to form a copolymer with a highly alternating structure. cmu.edukpi.ua

Conversion to Bismaleimide (B1667444) Precursors for Thermosetting Polymer Matrices

A primary application of this compound is its role as an intermediate in the synthesis of bismaleimides (BMIs). The conversion involves a cyclization reaction of the amic acid intermediate, typically through the addition of acetic anhydride and a catalyst like fused sodium acetate, to form the imide ring and eliminate water. orientjchem.org The resulting bismaleimide, 1,8-(Bismaleimido)triethyleneglycol, is a low-molecular-weight prepolymer that can be cured thermally to produce a highly cross-linked, infusible thermosetting polymer network. orientjchem.org These BMI resins are of significant interest for high-performance applications in the aerospace and electronics industries due to their excellent thermal stability, fire resistance, and resistance to humidity at high temperatures. orientjchem.orgpolymerinnovationblog.com

Bismaleimides are thermosetting polyimides that cure through addition reactions, which advantageously avoid the formation of volatile byproducts. polymerinnovationblog.com The thermal curing of BMIs involves the polymerization of the reactive maleimide (B117702) end groups. This can proceed through several mechanisms:

Free-Radical Polymerization : Heating the BMI monomer can initiate a free-radical chain polymerization of the double bonds. researchgate.net The thermal polymerization of the double bond can be interpreted by an autocatalytic reaction mechanism where an activated biradical product accelerates radical propagation. researchgate.net

Michael Addition : This is a common reaction pathway where a nucleophile, such as an amine, reacts with the electron-poor double bond of the maleimide group. polymerinnovationblog.com This chain-extension reaction is often used to reduce the cross-link density and brittleness of the final cured resin. orientjchem.orgpolymerinnovationblog.com

Ene-Alder and Cycloaddition Reactions : These are other potential pathways for the curing of the unsaturated double bonds in bismaleimide resins. polymerinnovationblog.com

The thermal polymerization process can be studied using techniques like Differential Scanning Calorimetry (DSC), which can determine properties such as the exothermic peak temperature of curing and the heat of polymerization. orientjchem.orgresearchgate.net

| Monomer | Purity (%) | Melting Temp (Tm, °C) | Exotherm Max (Tp, °C) | Heat of Polymerization (ΔH, kJ/mol) | Activation Energy (Ea, kJ/mol) |

|---|

Data adapted from thermal analysis of various maleimide and bismaleimide monomers, illustrating typical values obtained through DSC measurements. The heat of polymerization for bismaleimides is relative to one double bond. Source: researchgate.net

Due to their highly cross-linked structures, cured bismaleimide resins are often brittle. orientjchem.org To enhance their mechanical properties, particularly toughness, BMIs are frequently copolymerized with various co-monomers. This approach allows for the tailoring of the final polymer architecture and properties.

Polyoxyalkyleneamines : These co-monomers, such as Jeffamine®, are flexible aliphatic diamines. They react with bismaleimides via a Michael addition mechanism, where the amine groups add across the maleimide double bonds. polymerinnovationblog.com This chain extension reaction reduces the cross-link density, leading to a tougher, more flexible polymer network. polymerinnovationblog.com

Vinyl Ethers : Vinyl ethers are electron-donating monomers that readily copolymerize with electron-accepting maleimides. uiowa.eduinrim.it The significant difference in polarity between the two double bonds facilitates a highly alternating copolymerization. uiowa.edu This reaction can be initiated thermally or photochemically and results in polymers of the form (Donor-Acceptor)n. uiowa.edu The reactivity of vinyl ether monomers is high due to the electron-rich nature of their double bonds and the resonance stabilization of the carbocations formed during propagation. inrim.it

The copolymerization of electron-donor and electron-acceptor monomers, such as vinyl ethers and maleimides, often proceeds through the formation of a charge-transfer complex (CTC). cmu.eduresearchgate.net A CTC is formed between the two monomer species prior to polymerization. cmu.edu The formation of this complex is a key factor in determining the relative reactivities of the monomers and elucidating the chain growth mechanism. cmu.edu

The mechanism can be described by an equilibrium where the donor (D) and acceptor (A) monomers form the complex (D--A), which then polymerizes. researchgate.net The formation of the CTC can be identified and studied using UV-Vis spectroscopy. researchgate.net The existence of this complex often leads to a strong tendency for the production of copolymers with a 1:1 alternating structure, as the complex itself can be considered the polymerizing unit. kpi.uauiowa.edu Structural studies on the resulting polymers have shown the presence of both cis and trans conformers of the acceptor unit at the donor-acceptor bond, indicating that steric factors or specific features of the transition state play a significant role in determining the final polymer conformation. uiowa.edu

Copolymerization with Co-monomers (e.g., Polyoxyalkyleneamines, Vinyl Ethers) for Tailored Polymer Architectures.

Influence of Chain Transfer Reactions on Polymerization Kinetics

The introduction of a chain transfer agent into the polymerization of this compound would significantly impact the reaction kinetics and the final polymer structure. The primary effect is the reduction of the average molecular weight of the polymer chains. acs.org This occurs because the growing polymer radicals are prematurely terminated by the CTA. The extent of this reduction is dependent on the concentration and the Ctr of the specific agent used.

Below is a table illustrating the chain transfer constants for various agents in the polymerization of styrene, which serves as a well-studied model for radical polymerization.

Table 1: Chain Transfer Constants for Various Agents in Styrene Polymerization at 60 °C

| Chain Transfer Agent | Chain Transfer Constant (Ctr x 104) |

|---|---|

| Benzene | 0.018 |

| Toluene | 0.125 |

| n-Butyl mercaptan | 220,000 |

| Carbon tetrachloride | 90 |

| Carbon tetrabromide | 22,000,000 |

This data is illustrative of the wide range of efficiencies for different chain transfer agents.

Electropolymerization of Maleamic Acid Derivatives

Electropolymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. researchgate.netresearchgate.net The process is typically initiated by the electrochemical oxidation of a monomer to form reactive radical cations. researchgate.netresearchgate.net These radical species then couple and propagate, leading to the deposition of a polymer film on the working electrode. researchgate.net This method offers excellent control over film thickness and morphology.

For maleamic acid derivatives, including this compound, electropolymerization would proceed via an anodic oxidation mechanism. researchgate.net The proposed steps are as follows:

Monomer Oxidation : The process begins at the anode, where the monomer loses an electron to form a radical cation. The oxidation likely occurs at the electron-rich portions of the molecule, such as the aromatic rings or the double bonds within the maleamic acid structure.

Radical Cation Coupling : Two radical cations then couple to form a dimer. This step is often accompanied by the loss of protons to restore aromaticity or stabilize the structure.

Polymer Chain Growth : The resulting dimer can be further oxidized, allowing it to react with other monomers or radical cations, leading to the growth of oligomeric and then polymeric chains. biointerfaceresearch.com

Film Deposition : As the polymer chains grow, they become insoluble in the electrolyte solution and precipitate onto the electrode surface, forming a solid film. researchgate.net

Given the bifunctional nature of this compound, the electropolymerization process would lead to the formation of a cross-linked polymer network on the electrode surface. The properties of the resulting film, such as conductivity, porosity, and stability, are influenced by various experimental parameters including the applied potential, solvent, pH, and electrolyte composition. researchgate.net The presence of the carboxylic acid functionality can particularly influence the process in aqueous solutions, as its state of ionization is pH-dependent, which can affect the monomer's solubility and oxidation potential. acs.org

Influence of this compound-Derived Structures on Polymerization Kinetics and Network Formation

The specific molecular structure of this compound is the primary determinant of its polymerization behavior and the final properties of the cured thermoset. The combination of rigid, reactive end-groups with a flexible, hydrophilic spacer creates a unique balance that governs both the reaction kinetics and the architecture of the polymer network.

Role of Triethylene Glycol Spacer on Flexibility and Curing Behavior

The triethylene glycol (TEG) segment serves as a flexible spacer connecting the two terminal maleamic acid groups. The presence of ether linkages (C-O-C) in the TEG backbone allows for a high degree of rotational freedom, imparting significant flexibility to the monomer. researchgate.net This intrinsic flexibility has profound effects on the curing behavior and the properties of the final polymer network.

During polymerization, the mobility of the monomer and the growing polymer chains is a critical factor influencing the reaction rate. The flexible TEG spacer enhances the mobility of the reactive maleamic acid end-groups, which can facilitate their diffusion and reaction, particularly in the later stages of curing when the system viscosity increases and motion becomes restricted (vitrification). mdpi.com This can lead to a higher degree of conversion compared to analogous monomers with rigid spacers.

Once cured, the TEG segments are incorporated into the polymer backbone, directly influencing the material's mechanical and thermal properties. Key effects include:

Increased Flexibility and Toughness : Polymers derived from monomers with flexible spacers generally exhibit lower modulus and increased fracture toughness compared to those made from rigid aromatic monomers. nanoge.org The TEG spacer allows for more efficient dissipation of energy under stress.

Lowered Glass Transition Temperature (Tg) : The flexible spacer increases the free volume within the polymer network, allowing for segmental motion at lower temperatures. This results in a lower Tg, which is a critical parameter for defining the service temperature of the material.

Modified Rheology : The flexibility and hydrophilicity of the TEG spacer can influence the viscosity of the uncured resin and its interaction with other components in a formulation. mdpi.com

The length of the flexible spacer is also a critical design parameter. Studies on various polymer systems have shown that increasing spacer length can systematically alter thermal properties and promote microphase separation between the aliphatic spacer and the more rigid functional groups. mdpi.comresearchgate.net

Impact of Amide and Carboxyl Functionalities on Reaction Pathways

The maleamic acid end-groups contain both an amide linkage and a carboxylic acid group, both of which play a significant role in directing the reaction pathways and defining the final polymer properties.

The amide group is known for its high stability, which is attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group. chemistrysteps.com This stability makes the amide bond relatively unreactive under typical polymerization conditions, contributing to the thermal stability of the resulting polymer. chemistrysteps.com Furthermore, the N-H and C=O moieties of the amide are excellent hydrogen bond donors and acceptors, respectively. These intermolecular hydrogen bonds can significantly increase the viscosity of the monomer and influence the molecular packing and mechanical strength of the cured network.

The carboxyl group (-COOH) is a highly versatile functional group that can influence the polymerization in several ways:

Polarity and Solubility : The carboxyl group is polar and hydrophilic, affecting the solubility of the monomer in different solvents and its compatibility with other resin components.

Catalytic Activity : Carboxylic acids can act as catalysts in certain reactions, such as esterification. youtube.com In the context of curing, the carboxyl group could potentially catalyze side reactions or influence the primary polymerization pathway, especially at elevated temperatures.

Reactivity : While the primary polymerization reaction involves the maleimide double bond (formed via in-situ cyclization of the maleamic acid), the carboxyl group can undergo other reactions. For instance, it can react with epoxy groups or alcohols if they are present in the formulation, leading to the formation of ester linkages and a more complex network structure. researchgate.net

Adhesion : The presence of carboxyl groups often enhances the adhesion of the polymer to polar substrates, such as metals and glass, through hydrogen bonding or the formation of ionic bonds.

The interplay between the acidic carboxyl group and the weakly basic amide group can also lead to intramolecular or intermolecular acid-base interactions, which may affect the monomer's conformation and reactivity. libretexts.org

Advanced Characterization of Polymeric Systems Derived from 1,8 Bismaleamic Acid Triethyleneglycol

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. sigmaaldrich.comresearchgate.net This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by progressively smaller molecules. researchgate.net The resulting chromatogram provides critical data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. nih.gov The PDI offers insight into the breadth of the molecular weight distribution.

For polymeric systems derived from 1,8-(Bismaleamic Acid)triethyleneglycol, GPC analysis would typically involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), which is commonly used for a wide range of polymers including poly(methyl methacrylate) and epoxy resins. researchgate.netwikipedia.org The choice of solvent and column packing material is critical to prevent interactions between the polymer and the stationary phase, which could lead to inaccurate results. wikipedia.org The system is calibrated using standards of known molecular weight, often narrow-PDI polystyrene standards. nih.gov A refractive index (RI) detector is frequently used for polymer characterization, although a UV-visible detector can be employed if the polymer contains chromophoric groups. researchgate.net

A hypothetical GPC analysis of a series of polymers synthesized from this compound under different conditions could yield the data presented in the interactive table below. Such data would be vital for understanding how reaction parameters influence the final polymer chain length and distribution.

Interactive Table 1: Hypothetical GPC Data for Poly(this compound) Samples

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Time (min) |

| Polymer A | 15,000 | 30,500 | 2.03 | 8.5 |

| Polymer B | 25,000 | 55,000 | 2.20 | 7.8 |

| Polymer C | 18,000 | 38,000 | 2.11 | 8.2 |

Thermal Analysis Techniques for Investigating Polymer Curing and Network Structure

Thermal analysis techniques are fundamental in characterizing the thermal properties of polymers, including those derived from this compound. These methods measure the physical and chemical properties of a material as a function of temperature or time. researchgate.netacs.org

Differential Scanning Calorimetry (DSC) for Reaction Enthalpy and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful tool for studying the thermal transitions of polymers. amipetro.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). acs.org For thermosetting polymers, DSC is used to monitor the curing reaction, providing information on the heat of reaction (enthalpy) and the degree of cure. researchgate.net The glass transition temperature is a critical parameter as it marks the transition from a rigid, glassy state to a more flexible, rubbery state and is associated with significant changes in physical properties. acs.org

In the context of polymers from this compound, DSC would be used to study the imidization process, where the maleamic acid groups cyclize to form imide rings, a reaction that is thermally driven and releases water. This curing process would be observed as an exothermic peak in the DSC thermogram.

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This technique is essential for determining the thermal stability of a polymer and its degradation profile. researchgate.net The resulting TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures. researchgate.net For polymers derived from this compound, TGA can be used to follow the mass loss associated with the release of water during the imidization cure, as well as the subsequent thermal degradation of the polymer backbone at higher temperatures. researchgate.net

Interactive Table 2: Hypothetical Thermal Properties of Cured Polyimide from this compound

| Property | Value | Unit |

| Glass Transition Temperature (Tg) by DSC | 185 | °C |

| Onset of Decomposition (Td) by TGA (5% weight loss) | 350 | °C |

| Char Yield at 800 °C by TGA | 45 | % |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior and Crosslink Density

Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic properties of materials. researchgate.net It applies a sinusoidal stress to a sample and measures the resulting strain, allowing for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of the loss modulus to the storage modulus gives the damping factor (tan δ). A peak in the tan δ curve is often associated with the glass transition temperature. researchgate.net For crosslinked polymers, the storage modulus in the rubbery plateau region above the Tg can be used to estimate the crosslink density.

For a cured polyimide network derived from this compound, DMA would provide valuable information on its mechanical performance over a range of temperatures, including its stiffness and energy dissipation characteristics.

Spectroscopic Probes for Post-Polymerization Functional Group Transformation

Spectroscopic techniques are crucial for monitoring the chemical changes that occur during polymerization and post-polymerization modifications. Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for tracking the transformation of functional groups. imperial.ac.uk In the case of the polymerization of this compound, FTIR can be used to follow the disappearance of the amic acid groups (characterized by broad O-H and N-H stretching vibrations) and the appearance of characteristic imide group absorptions (e.g., asymmetric and symmetric C=O stretching). researchgate.net In-situ FTIR studies, where spectra are collected as the reaction proceeds, can provide kinetic information about the curing process. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to provide detailed structural information about the monomer and the resulting polymer. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can model the distribution of electrons and energy levels within a molecule, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and the energetics of chemical processes. For 1,8-(Bismaleamic Acid)triethyleneglycol, DFT calculations could be employed to explore various reaction pathways, such as its synthesis or polymerization.

Theoretical studies on similar functional groups suggest that DFT can provide valuable insights. For instance, DFT has been used to explore potential energy surfaces of reactions involving maleamic acid derivatives, identifying transition states and calculating activation energies. researchgate.net These calculations help in understanding the feasibility and kinetics of a reaction. A typical DFT study would involve optimizing the geometries of reactants, intermediates, transition states, and products, followed by frequency calculations to confirm their nature and to obtain thermodynamic data.

To illustrate the type of data generated, a hypothetical DFT study on the cyclization of a bismaleamic acid could yield the following energetic profile:

| Species | Electronic Energy (Hartree) | Zero-Point Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactant | -1250.45 | 250.5 | -1200.0 |

| Transition State | -1250.38 | 248.2 | -1155.6 |

| Product | -1250.55 | 252.1 | -1225.3 |

Note: This data is illustrative and not based on actual calculations for this compound.

Global reactivity descriptors, which can be derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), offer further insights into the molecule's reactivity. nih.gov

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | A = -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

This table outlines key descriptors obtainable from DFT calculations.

The structure of this compound features several hydrogen bond donors (the carboxylic acid and amide protons) and acceptors (the carbonyl and ether oxygens). These interactions are crucial in determining the molecule's three-dimensional structure and its interactions with other molecules.

Computational analysis can be used to explore the conformational landscape of the molecule, identifying low-energy conformers and the hydrogen bonding networks that stabilize them. Methods like potential energy surface (PES) scans can be performed by systematically rotating specific dihedral angles to map out the energy changes and locate stable conformations. The strength and nature of intramolecular hydrogen bonds can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. nih.gov For example, studies on similar systems have shown that intramolecular hydrogen bonds can significantly influence the reactivity of the functional groups involved. mdpi.com

Molecular Dynamics (MD) Simulations of Polymerization Processes and Polymer Chain Dynamics

While quantum mechanics is ideal for studying individual molecules or small reactive systems, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of larger systems over time, such as polymerization reactions and the dynamics of polymer chains.

For this compound, which is a bismaleimide (B1667444) precursor, MD simulations could model the polyaddition reaction that leads to the formation of a polyimide. This would involve creating a simulation box with multiple monomers and an initiator (if required) and observing the formation of covalent bonds over the simulation time. Such simulations can provide insights into the rate of polymerization, the degree of cross-linking, and the morphology of the resulting polymer network.

Once a polymer chain is formed in-silico, MD simulations can be used to study its dynamic properties. This includes analyzing the chain's flexibility, its radius of gyration, and its response to external stimuli like temperature changes. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates.

Predictive Modeling of Structure-Reactivity Relationships

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical correlation between the chemical structure of a molecule and its reactivity or physical properties.

For a class of compounds like bismaleamic acids, a QSAR/QSPR study could be developed by synthesizing and computationally characterizing a series of derivatives of this compound with varied substituents. The computed molecular descriptors (such as those from DFT) would then be correlated with experimentally determined properties (e.g., reaction rates, solubility, or thermal stability) using statistical methods like multiple linear regression or machine learning algorithms.

The resulting model could then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of new monomers with desired characteristics for specific applications.

Future Research Directions and Translational Opportunities in Chemical Science

Development of Novel Synthetic Routes to 1,8-(Bismaleamic Acid)triethyleneglycol Analogues

The properties of polymers derived from this compound can be precisely tuned by modifying the monomer structure. Future research will focus on creating a library of analogues through innovative and efficient synthetic strategies. The primary route to the parent compound involves the reaction of a diamine with maleic anhydride (B1165640). tandfonline.com Analogues can be systematically synthesized by varying either the diamine or the anhydride component.

Key areas for development include:

Varying the Linker: Replacing the triethyleneglycol diamine with other diamines of varying lengths, rigidity (e.g., aliphatic vs. aromatic), and functionality (e.g., containing ester, urethane, or siloxane groups) will yield a diverse family of bismaleamic acids. This allows for systematic control over properties like flexibility, thermal stability, and hydrophilicity in the final polymer.

Modifying the Maleamic Acid Moiety: Substituting the maleic anhydride with other cyclic anhydrides (e.g., itaconic anhydride) can introduce different functionalities and alter the reactivity of the monomer during polymerization.

Greener Synthetic Approaches: Exploring solvent-free synthetic methods, such as mechanochemistry (ball-milling), could offer a more sustainable and efficient route to these monomers. chemrxiv.org Mechanochemical synthesis has proven effective for preparing related compounds, often resulting in shorter reaction times and reduced waste. chemrxiv.org

| Potential Analogue | Synthetic Modification | Anticipated Property Change in Resulting Polymer |

| 1,12-(Bismaleamic Acid)dodecane | Replace triethyleneglycol diamine with 1,12-diaminododecane | Increased hydrophobicity and flexibility |

| 1,4-Phenylenebismaleamic Acid | Replace triethyleneglycol diamine with p-phenylenediamine | Increased rigidity and thermal stability |

| 1,8-(Bisisotaconic Acid)triethyleneglycol | Replace maleic anhydride with itaconic anhydride | Introduction of a pendant carboxylic acid group for further functionalization |

Exploration of Controlled Polymerization Techniques Utilizing Maleamic Acid Functionality

To create polymers with well-defined architectures and predictable properties, the application of controlled polymerization techniques is essential. The carbon-carbon double bond within the maleamic acid group is amenable to radical polymerization. Future work should focus on adapting controlled radical polymerization (CRP) methods for these monomers.

Promising CRP techniques include:

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is known for its tolerance to a wide variety of functional groups, including carboxylic acids and amides. wikipedia.orgnih.gov The use of a suitable RAFT agent would allow for the synthesis of linear polymers from this compound with controlled molecular weight and low dispersity. wikipedia.org This technique also enables the creation of complex architectures like block copolymers. wikipedia.org

Atom Transfer Radical Polymerization (ATRP): ATRP, often catalyzed by copper or iron complexes, provides another powerful method for controlling the polymerization of functional monomers. wikipedia.orgyoutube.com Research would be needed to identify catalyst/ligand systems that are compatible with the acidic protons of the maleamic acid groups. cmu.edu Recent advances in ATRP, such as activator regeneration (ARGET ATRP), reduce the required catalyst concentration, making it a more environmentally friendly option. chemrxiv.org

These techniques represent a significant advancement over conventional free-radical polymerization, which would likely lead to highly branched or cross-linked materials in an uncontrolled manner.

| Polymerization Technique | Key Advantages for Bismaleamic Acids | Potential Challenges | References |

| RAFT Polymerization | High tolerance to acidic and amide functional groups; enables complex architectures (e.g., block, star). | Requires careful selection of RAFT agent compatible with the monomer. | wikipedia.orgnih.gov |

| ATRP | Provides excellent control over molecular weight and dispersity; various catalysts available. | Potential for catalyst inhibition by the carboxylic acid and amide groups. | wikipedia.orgyoutube.comcmu.edu |

| Conventional Free Radical | Simple setup; no specialized reagents needed. | Lack of control, leading to broad molecular weight distribution and premature gelation. | N/A |

Rational Design of Polymer Architectures with Tailored Mechanistic Responses

The bifunctional nature of this compound makes it an ideal candidate for creating cross-linked polymer networks. The rational design of these networks is crucial for achieving materials with specific mechanical properties, such as elasticity, toughness, and self-healing capabilities.

Future research in this area will involve:

Controlling Cross-link Density: By copolymerizing the bismaleamic acid monomer with a monofunctional maleamic acid analogue, the density of cross-links within the polymer network can be precisely controlled. Higher bismaleamic acid content will lead to more rigid materials, while lower content will result in softer, more elastomeric polymers.

Developing Stimuli-Responsive Materials: The amide and carboxylic acid groups within the polymer structure can form hydrogen bonds. These non-covalent interactions can be designed to break and reform in response to external stimuli like temperature or pH, potentially leading to self-healing or shape-memory materials.

Thermal Curing to Polyimides: The bismaleamic acid structure is a precursor to bismaleimides. Upon heating, the maleamic acid groups can undergo cyclodehydration to form more rigid and thermally stable imide rings. tandfonline.com This process, known as thermal curing, can be used to create high-performance thermosets from a processable prepolymer. The flexible triethyleneglycol linker can improve the processability and reduce the brittleness often associated with polyimides.

Interdisciplinary Research at the Interface of Organic Synthesis and Polymer Engineering

Realizing the full potential of materials derived from this compound requires a deeply integrated, interdisciplinary approach. The development of these novel materials sits (B43327) at the nexus of organic chemistry and polymer engineering.

Organic Synthesis: Synthetic chemists are essential for developing the novel synthetic routes discussed in section 8.1. Their expertise is needed to create a diverse library of monomer analogues with tailored functionalities and to scale up the synthesis of the most promising candidates. tandfonline.com

Polymer Engineering: Polymer engineers and scientists will lead the exploration of the polymerization techniques outlined in section 8.2. They are responsible for characterizing the resulting polymers, understanding the structure-property relationships, and processing the materials into functional forms (e.g., films, fibers, or bulk objects). nih.gov

This synergistic relationship is a feedback loop: polymer engineers identify desirable material properties, which in turn informs the design of new monomer targets for organic chemists to synthesize. This collaboration accelerates the discovery and optimization of new functional materials. researchgate.netmdpi.com

Computational-Driven Materials Discovery and Process Optimization